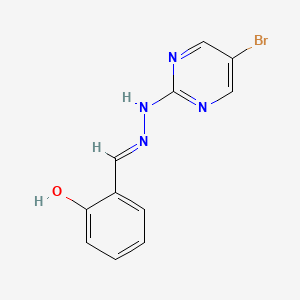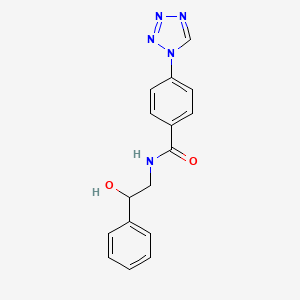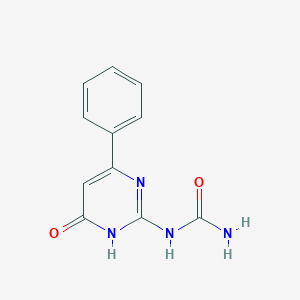
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone, also known as BH or H2B, is a chemical compound that has been extensively studied for its potential applications in scientific research. BH is a hydrazone derivative of 2-hydroxybenzaldehyde and 5-bromo-2-pyrimidinecarbohydrazide, and is synthesized using a simple and efficient method.
Mécanisme D'action
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation and inflammation. This compound also induces apoptosis (programmed cell death) in cancer cells through the activation of caspases.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has several advantages for use in laboratory experiments. It is easy to synthesize, has good stability, and is relatively inexpensive. However, this compound has some limitations, including low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone. One area of interest is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the use of this compound as a chelating agent for the removal of heavy metals from contaminated water sources. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.
Méthodes De Synthèse
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone can be synthesized using a one-pot reaction between 2-hydroxybenzaldehyde and 5-bromo-2-pyrimidinecarbohydrazide in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly under mild conditions and yields this compound in high purity and good yield.
Applications De Recherche Scientifique
2-hydroxybenzaldehyde (5-bromo-2-pyrimidinyl)hydrazone has been widely used in scientific research due to its unique properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. This compound has also been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from wastewater.
Propriétés
IUPAC Name |
2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4O/c12-9-6-13-11(14-7-9)16-15-5-8-3-1-2-4-10(8)17/h1-7,17H,(H,13,14,16)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJZGSFBBPKRTJ-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6073441.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B6073442.png)

![N-allyl-3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B6073461.png)
![ethyl 1-methyl-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6073468.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide hydrochloride](/img/structure/B6073470.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6073478.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-(2-phenylethyl)-2-pyridinamine](/img/structure/B6073490.png)

![2-[(4-methyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B6073502.png)
![2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6073508.png)


![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6073551.png)
